molecular formula C7H11ClO B14600629 1-Chlorohept-2-EN-4-one CAS No. 61170-83-0

1-Chlorohept-2-EN-4-one

Cat. No.: B14600629
CAS No.: 61170-83-0
M. Wt: 146.61 g/mol
InChI Key: NGCJNNAHNGBUPD-UHFFFAOYSA-N
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Description

1-Chlorohept-2-EN-4-one is an organic compound characterized by a chlorine atom attached to the first carbon of a heptene chain with a double bond between the second and third carbons and a ketone group on the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chlorohept-2-EN-4-one can be synthesized through several methods. One common approach involves the alkynylation of (E)-1,3-dichloropropene in the presence of copper (I) iodide and tetrabutylammonium bromide . This reaction typically requires dimethylacetamide as a solvent and potassium carbonate as a base. The reaction proceeds with high regio- and stereoselectivity, retaining the initial E configuration of the chlorovinyl fragment.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-Chlorohept-2-EN-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chlorohept-2-EN-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the synthesis of agrochemicals, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chlorohept-2-EN-4-one involves its interaction with molecular targets through its functional groups. The chlorine atom and the double bond can participate in electrophilic and nucleophilic reactions, respectively. The ketone group can form hydrogen bonds and interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-Chlorohept-2-EN-4-yne: Similar structure but with a triple bond instead of a double bond.

    1-Bromohept-2-EN-4-one: Similar structure but with a bromine atom instead of chlorine.

    Hept-2-EN-4-one: Lacks the halogen atom, making it less reactive in certain substitution reactions.

Uniqueness

1-Chlorohept-2-EN-4-one is unique due to the presence of both a chlorine atom and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for developing new compounds with desired properties.

Properties

CAS No.

61170-83-0

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

1-chlorohept-2-en-4-one

InChI

InChI=1S/C7H11ClO/c1-2-4-7(9)5-3-6-8/h3,5H,2,4,6H2,1H3

InChI Key

NGCJNNAHNGBUPD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C=CCCl

Origin of Product

United States

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